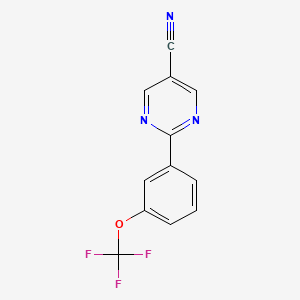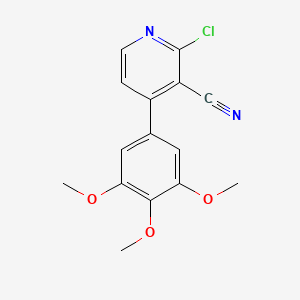
2-Chloro-4-(3,4,5-trimethoxyphenyl)nicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-(3,4,5-trimethoxyphenyl)nicotinonitrile is an organic compound that belongs to the class of nicotinonitriles. This compound features a nicotinonitrile core substituted with a chloro group at the 2-position and a 3,4,5-trimethoxyphenyl group at the 4-position. The presence of the trimethoxyphenyl group is significant as it is known for its versatile pharmacophore properties, contributing to the compound’s bioactivity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(3,4,5-trimethoxyphenyl)nicotinonitrile typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with appropriate nitrile and chloro-substituted reagents. One common method includes the use of acrylonitrile and aniline in the presence of sodium methoxide and methanol, followed by the addition of 3,4,5-trimethoxybenzaldehyde . The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-Chloro-4-(3,4,5-trimethoxyphenyl)nicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or other strong nucleophiles can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chloro group, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.
科学的研究の応用
2-Chloro-4-(3,4,5-trimethoxyphenyl)nicotinonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s bioactive properties make it useful in studying biological pathways and interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Chloro-4-(3,4,5-trimethoxyphenyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to inhibit various enzymes and proteins, such as tubulin, heat shock protein 90, and thioredoxin reductase . These interactions can lead to the modulation of cellular processes, including cell division, stress response, and redox balance.
類似化合物との比較
Similar Compounds
3,4,5-Trimethoxyphenyl derivatives: Compounds like 3,4,5-trimethoxyphenyl-β-aminopropane and 3,4,5-trimethoxyamphetamine share the trimethoxyphenyl group and exhibit similar bioactivity.
Nicotinonitrile derivatives: Compounds such as 3-cyanopyridine and other nicotinonitriles have structural similarities and are used in similar applications.
Uniqueness
2-Chloro-4-(3,4,5-trimethoxyphenyl)nicotinonitrile is unique due to the combination of the chloro and trimethoxyphenyl groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile pharmacophore and its applicability in various scientific research fields.
特性
分子式 |
C15H13ClN2O3 |
|---|---|
分子量 |
304.73 g/mol |
IUPAC名 |
2-chloro-4-(3,4,5-trimethoxyphenyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C15H13ClN2O3/c1-19-12-6-9(7-13(20-2)14(12)21-3)10-4-5-18-15(16)11(10)8-17/h4-7H,1-3H3 |
InChIキー |
SPISWPNIESLHEY-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C2=C(C(=NC=C2)Cl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



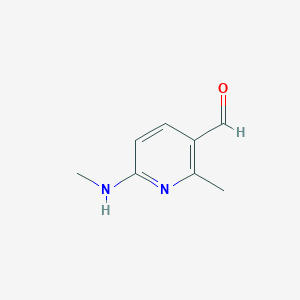
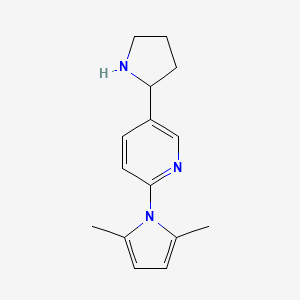

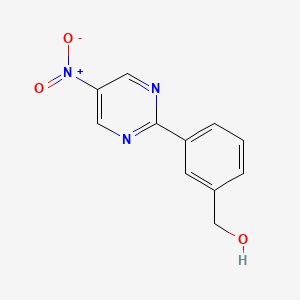
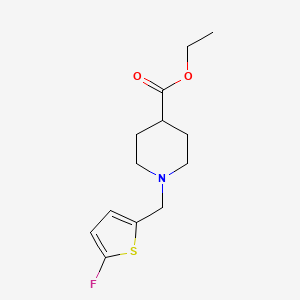

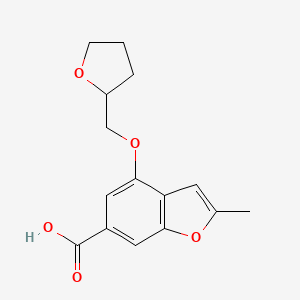
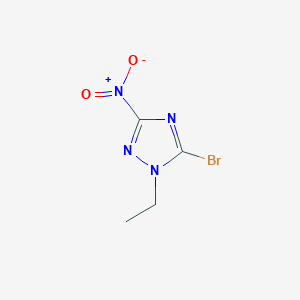
![4-Cyclopropyl-2-methyl-3-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione](/img/structure/B11808180.png)
![2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N-propan-2-ylpropanamide](/img/structure/B11808187.png)

